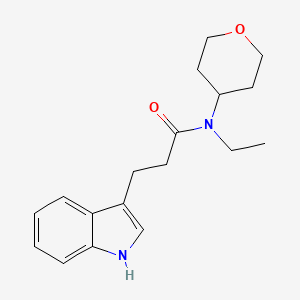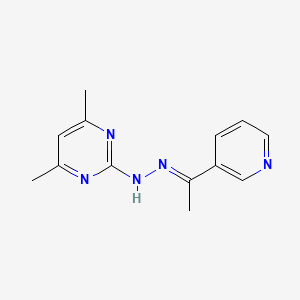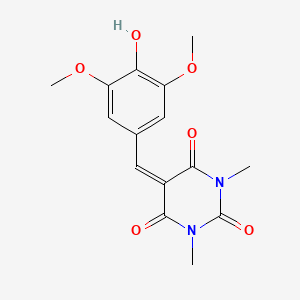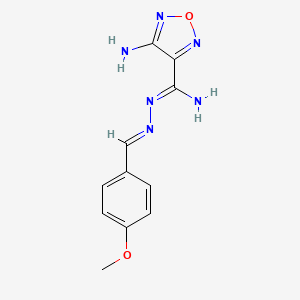
N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
描述
N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as EPPTB, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. EPPTB is a synthetic compound that has been developed as a selective inhibitor of the protein-protein interaction between the E3 ubiquitin ligase HDM2 and the tumor suppressor protein p53. This interaction plays a crucial role in the regulation of the p53 pathway, which is involved in the prevention of cancer development.
作用机制
N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a selective inhibitor of the protein-protein interaction between the E3 ubiquitin ligase HDM2 and the tumor suppressor protein p53. The HDM2 protein is responsible for the degradation of p53, and the inhibition of this interaction by this compound leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to activate the p53 pathway and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a synthetic compound that can be easily synthesized in the laboratory. It is also a selective inhibitor of the HDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has great potential for future research in various scientific fields. Some of the future directions for this compound research include:
1. Development of more potent and selective inhibitors of the HDM2-p53 interaction.
2. Investigation of the role of the p53 pathway in aging and age-related diseases.
3. Study of the effects of this compound on other protein-protein interactions involved in cancer development.
4. Investigation of the potential use of this compound in combination with other cancer therapies.
5. Development of new drug delivery systems to improve the solubility and bioavailability of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It is a selective inhibitor of the HDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway. This compound has shown great potential for future research in cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and to develop more potent and selective inhibitors of the HDM2-p53 interaction.
科学研究应用
N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has been extensively studied for its potential applications in various scientific research fields. One of the main applications of this compound is in cancer research. The p53 pathway plays a crucial role in the prevention of cancer development, and the inhibition of the HDM2-p53 interaction by this compound has been shown to activate the p53 pathway and induce apoptosis in cancer cells. This compound has also been studied for its potential applications in neurodegenerative diseases, as the p53 pathway is involved in the regulation of neuronal survival and death.
属性
IUPAC Name |
N-ethyl-3-(1H-indol-3-yl)-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-2-20(15-9-11-22-12-10-15)18(21)8-7-14-13-19-17-6-4-3-5-16(14)17/h3-6,13,15,19H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCICIEKLVRDZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(5-bromo-2-furyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838313.png)


![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B3838341.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3838346.png)
![5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838350.png)
![3-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838356.png)

![N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B3838377.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3838390.png)
![N-[4-(acetylamino)phenyl]-2-[(2,4-dinitro-1-naphthyl)amino]benzamide](/img/structure/B3838395.png)
![3,3'-(1,4-phenylenediimino)bis[1-(4-bromophenyl)-2-propen-1-one]](/img/structure/B3838403.png)

![6,8-dibromo-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3838422.png)